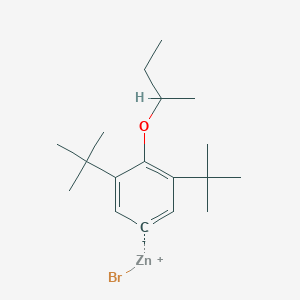
(4-sec-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
where Ar represents the aryl group (4-sec-butyloxy-3,5-di-tert-butylphenyl).
Industrial Production Methods
In industrial settings, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: The compound can participate in addition reactions with electrophiles, adding to carbonyl compounds to form alcohols or other functional groups.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, alcohols, and other functionalized organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the construction of complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
While its direct applications in biology are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly important in biological research. It aids in the development of new drugs and bioactive compounds.
Medicine
In medicinal chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used to synthesize intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in drug discovery and development.
Industry
Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism by which (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide exerts its effects involves the transfer of the aryl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the aryl group and facilitating its nucleophilic attack on the electrophile. This process forms a new carbon-carbon bond, which is the basis for many of its applications in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions but with less steric hindrance.
(4-Methoxyphenyl)zinc Bromide: Another organozinc reagent with a methoxy substituent, offering different electronic properties.
(4-tert-Butylphenyl)zinc Bromide: Similar in structure but with different steric and electronic effects due to the tert-butyl group.
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its bulky substituents, which provide steric protection and influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules where selectivity is crucial.
Properties
Molecular Formula |
C18H29BrOZn |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
bromozinc(1+);2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
InChI Key |
RXXATKNBLLKEGX-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















